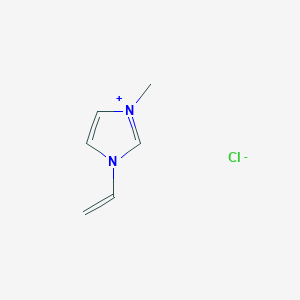

3-Methyl-1-vinyl-1H-imidazolium chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-ethenyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.ClH/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKIGXVNMXYBOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928740 | |

| Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-25-4 | |

| Record name | 3-Methyl-1-vinylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-vinylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-vinyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-VINYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VI60R0HYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1-vinyl-1H-imidazolium Chloride: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a polymerizable ionic liquid monomer. It covers its synthesis, physicochemical properties, and key applications, with a focus on polymerization for the development of advanced materials.

Physicochemical Properties

This compound is an imidazolium-based salt characterized by a vinyl group that allows for polymerization.[1] While extensive experimental data on some of its physical properties is not widely reported in public literature, its core chemical attributes are well-defined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |

| CAS Number | 13474-25-4 | [1][2] |

| Molecular Formula | C₆H₉ClN₂ | [1][2] |

| Molecular Weight | 144.60 g/mol | [1][2] |

| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [2] |

| Appearance | Not widely reported; likely a solid or viscous liquid. | |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Density | Not available in cited literature. | |

| Solubility | Soluble in water. | [1] |

Synthesis of this compound

The synthesis of MVImCl can be achieved through several routes, primarily involving the quaternization of an imidazole precursor. Two common methods are detailed below.

Synthesis via Direct Quaternization of N-Vinylimidazole

This is a direct and efficient method for producing MVImCl. The process involves the reaction of 1-vinylimidazole with methyl chloride in an aqueous solution.

Experimental Protocol:

-

Reaction Setup: In a pressure reactor equipped with a stirrer, charge 1-vinylimidazole and water. The ratio can be varied, for instance, a 1:1 weight ratio.

-

Pressurization: Seal the reactor and purge with an inert gas like nitrogen.

-

Reagent Addition: Introduce methyl chloride gas into the reactor. The amount should be stoichiometric or in slight excess relative to the 1-vinylimidazole.

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 70-80°C. Maintain the pressure, which will initially rise and then fall as the reaction proceeds. Continuously feed methyl chloride to maintain a pressure of approximately 2-4 bar.

-

Monitoring: The reaction is monitored by the uptake of methyl chloride. The reaction is considered complete when the pressure no longer drops.

-

Work-up: After cooling the reactor, the resulting product is an aqueous solution of this compound, which can be used directly for polymerization or other applications.

This protocol is adapted from the general description in patent EP0246580A2.

Two-Step Synthesis from N-Methylimidazole

An alternative route involves building the vinyl group onto the imidazolium core.

Experimental Protocol:

-

Step 1: Synthesis of 1-Methyl-3-(2-chloroethyl)imidazolium chloride

-

In a three-necked flask equipped with a stirrer and a dropping funnel, charge 1,2-dichloroethane.

-

Prepare a mixture of N-methylimidazole and acetone and add it dropwise to the flask under vigorous stirring.

-

Maintain the reaction temperature at 50°C for approximately 20 hours.

-

A white powder, the intermediate product, will precipitate. Filter the solid, wash with acetone, and dry.

-

-

Step 2: Elimination to form this compound

-

In a single-necked flask, dissolve the intermediate from Step 1 in ethanol.

-

Add triethylamine (molar ratio of intermediate to triethylamine approx. 1:1.1).

-

Heat the mixture to 60°C and stir vigorously for about 12 hours.

-

Cool the solution at a low temperature to precipitate triethylamine hydrochloride salts.

-

Filter the mixture. Evaporate the solvent from the filtrate.

-

Extract the residue with dichloromethane to remove any remaining salts.

-

After drying under vacuum, the final product is obtained as a liquid.

-

This protocol is adapted from the general description in patent CN101665462A.

Applications in Polymer Synthesis

The vinyl group on MVImCl makes it a valuable monomer for synthesizing Polymeric Ionic Liquids (PILs). These polymers retain the ionic characteristics of the monomer and have applications in materials science, such as in coatings, membranes, and as dispersants.[1] Free-radical polymerization is the primary method for producing these polymers.

Free-Radical Homopolymerization

Experimental Protocol:

-

Monomer Solution: Prepare an aqueous solution of this compound. A typical concentration might be 50-60% by weight.

-

Initiator Preparation: Prepare a separate aqueous solution of a free-radical initiator. A common choice is a water-soluble azo initiator like 4,4'-Azobis(4-cyanovaleric acid). The initiator solution can be made slightly alkaline (e.g., with NaOH solution) to aid dissolution.

-

Reaction Setup: In a glass reactor equipped with a stirrer, reflux condenser, and metering devices, add an initial charge of water, a portion of the monomer solution, and a portion of the initiator solution.

-

Polymerization: Heat the reactor contents to the desired reaction temperature, typically around 100°C (gentle boil).

-

Feed Addition: Once the reaction temperature is reached, meter in the remaining monomer solution and initiator solution over several hours (e.g., 4-5 hours).

-

Completion: After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure high conversion.

-

Product: The result is a viscous aqueous solution of poly(this compound).

This protocol is adapted from the general description in patent EP0246580A2.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a versatile ionic liquid monomer with significant potential in the development of functional polymers for various applications, including drug delivery and biomedical engineering. This document collates available data on its chemical identity, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are also presented. Furthermore, this guide explores the applications of poly(this compound) [poly(MVImCl)] in drug and gene delivery, highlighting its role in the formulation of stimuli-responsive nanoparticles and hydrogels.

Chemical Identity and Physical Properties

This compound is an imidazolium-based ionic liquid and a polymerizable monomer. Its structure consists of a positively charged imidazolium ring substituted with a methyl group and a vinyl group, and a chloride anion as the counter-ion[1][2]. This unique structure imparts both ionic and polymerizable properties to the molecule.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [1][2] |

| CAS Number | 13474-25-4 | [1][2] |

| Molecular Formula | C₆H₉ClN₂ | [1][2] |

| Molecular Weight | 144.60 g/mol | [1][2] |

| Exact Mass | 144.0454260 Da | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Melting Point | Data not available | Similar imidazolium chlorides have melting points ranging from 12°C to 79°C[3][4]. |

| Boiling Point | Data not available | Ionic liquids generally have negligible vapor pressure and decompose at high temperatures rather than boil. |

| Density | Data not available | The density of a similar ionic liquid, 1-methyl-3-octylimidazolium chloride, is reported as 1.01 g/mL at 20°C[5]. |

| Solubility | Highly soluble in polar solvents (water, DMSO, methanol); Insoluble in non-polar solvents (hexane, toluene)[1]. | The hygroscopic nature of imidazolium chlorides should be considered during handling and storage. |

Spectroscopic Characteristics

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the protons on the imidazolium ring, and the methyl protons. The vinyl protons typically appear as a set of multiplets in the range of 5.0-7.5 ppm. The protons on the imidazolium ring are expected to resonate at higher chemical shifts, typically between 7.0 and 10.0 ppm, due to the deshielding effect of the aromatic ring and the positive charge. The methyl protons will likely appear as a singlet around 3.5-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the vinyl group, the imidazolium ring, and the methyl group. The vinyl carbons are expected in the 110-140 ppm region. The carbons of the imidazolium ring typically appear in the 120-140 ppm range, with the carbon between the two nitrogen atoms (C2) being the most deshielded. The methyl carbon should appear as a single peak around 35-40 ppm.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected vibrational bands include:

-

C-H stretching vibrations of the vinyl group and imidazolium ring (around 3000-3200 cm⁻¹).

-

C=C stretching of the vinyl group (around 1640 cm⁻¹).

-

C=N and C=C stretching vibrations of the imidazolium ring (in the region of 1500-1600 cm⁻¹).

-

C-N stretching vibrations (around 1170 cm⁻¹).

2.3. UV-Vis Spectroscopy

Imidazolium-based ionic liquids that possess conjugated systems, such as the vinylimidazolium cation, are expected to exhibit absorption in the UV region[6]. The maximum absorption wavelength (λmax) would be useful for quantitative analysis using UV-Vis spectroscopy. However, specific UV-Vis spectral data for this compound is not currently available.

Thermal Properties

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase transitions of the compound. While specific TGA/DSC data for the monomer is not available, the resulting homopolymer, poly(this compound), is reported to have a degradation temperature exceeding 250°C[1]. The thermal stability of imidazolium-based ionic liquids is known to be influenced by the nature of the anion and the substituents on the cation[7].

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole with methyl chloride[8]. The following is a general experimental protocol based on literature procedures.

-

Materials: 1-vinylimidazole, methyl chloride, and a suitable solvent (e.g., water or an aqueous-alcoholic solution).

-

Procedure:

-

A solution of 1-vinylimidazole is prepared in an appropriate solvent within a pressure reactor.

-

The reactor is sealed, and methyl chloride is introduced.

-

The reaction mixture is heated to a temperature between 50-90°C[1]. The pressure will increase due to the vapor pressure of the solvent and methyl chloride.

-

The reaction is maintained at this temperature with stirring for several hours until the quaternization is complete. The progress of the reaction can be monitored by techniques such as NMR by observing the disappearance of the N-H proton of the imidazole precursor.

-

After cooling the reactor to room temperature, any excess methyl chloride is safely vented.

-

The resulting solution containing this compound can be used directly for polymerization or the product can be isolated by removal of the solvent under reduced pressure.

-

4.2. Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as D₂O or DMSO-d₆.

-

FTIR Spectroscopy: The FTIR spectrum can be obtained using a standard FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Thermogravimetric Analysis (TGA): TGA should be performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g., 10 °C/min) to determine the decomposition temperature.

Applications in Drug and Gene Delivery

The vinyl group of this compound allows for its polymerization to form poly(this compound) [poly(MVImCl)], a polycationic polymer with numerous applications in the biomedical field, particularly in drug and gene delivery.

5.1. Polymeric Nanoparticles for Controlled Drug Release

Amphiphilic block copolymers containing a poly(MVImCl) block can self-assemble in aqueous solutions to form nanoparticles[9]. These nanoparticles can encapsulate hydrophobic drugs within their core. The release of the encapsulated drug can be triggered by external stimuli such as changes in pH or light, making them promising vehicles for targeted and controlled drug delivery[9].

5.2. Hydrogels for Drug Encapsulation and Release

Poly(MVImCl) can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water[10]. These hydrogels can be loaded with therapeutic agents and can be designed to release the drug in a controlled manner[11]. The synthesis often involves the polymerization of the monomer in the presence of a crosslinking agent[12].

5.3. Gene Delivery Vectors

The cationic nature of poly(MVImCl) allows it to form complexes with negatively charged nucleic acids such as plasmid DNA and siRNA through electrostatic interactions[13][14]. These polyplexes can protect the nucleic acids from degradation and facilitate their entry into cells[13][15]. The "proton sponge" effect of the imidazole groups can aid in the endosomal escape of the polyplexes, leading to efficient gene transfection[15].

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects[2]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It is also advisable to work in a well-ventilated area. As with many ionic liquids, it is hygroscopic and should be stored in a dry environment.

Conclusion

This compound is a valuable monomer for the synthesis of functional poly(ionic liquid)s. While there is a need for more comprehensive data on some of its fundamental physicochemical properties, the available information highlights its potential for creating advanced materials for drug and gene delivery applications. The ability to form stimuli-responsive nanoparticles and biocompatible hydrogels makes it a compound of significant interest for researchers in drug development and materials science. Further research into its detailed characterization and the biological interactions of its polymers will undoubtedly expand its applications in the biomedical field.

References

- 1. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13474-25-4 | Benchchem [benchchem.com]

- 3. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. ionike.com [ionike.com]

- 7. ijcrr.com [ijcrr.com]

- 8. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]

- 9. Stimuli-responsive poly(ionic liquid) nanoparticles for controlled drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. politesi.polimi.it [politesi.polimi.it]

- 12. researchgate.net [researchgate.net]

- 13. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BJNANO - Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy [beilstein-journals.org]

3-Methyl-1-vinyl-1H-imidazolium chloride CAS number 13474-25-4

An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium chloride (CAS: 13474-25-4)

This technical guide provides a comprehensive overview of this compound, a versatile ionic liquid monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 13474-25-4, is an imidazolium-based salt. Its structure, featuring a vinyl group, makes it a key monomer for the synthesis of polymeric ionic liquids (PILs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13474-25-4 | [1][2][3][4][5] |

| Molecular Formula | C6H9ClN2 | [2][6] |

| Molecular Weight | 144.60 g/mol | [1][2][4] |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |

| Synonyms | 1-Methyl-3-vinylimidazolinium chloride, 3-Methyl-1-vinyl-1H-imidazol-3-ium chloride | [2][5][6] |

| Appearance | Clear colorless to light yellow liquid | [7] |

| InChI Key | QARDSQYLYGISQN-UHFFFAOYSA-N | [1] |

Synthesis and Reactions

The synthesis of this compound can be achieved through various routes, primarily involving the quaternization of N-vinylimidazole.

Experimental Protocol: Direct Quaternization

This is the most common method for synthesizing this compound.[1]

Objective: To synthesize this compound by direct quaternization of 1-vinylimidazole.

Materials:

-

1-vinylimidazole

-

Methyl chloride

-

Aqueous solution

Procedure:

-

Dissolve 1-vinylimidazole in an aqueous solution.

-

Introduce methyl chloride into the solution to initiate the quaternization reaction.[8]

-

The reaction involves the alkylation of the tertiary nitrogen atom (N-3) of the imidazole ring with the methyl group from methyl chloride.[1]

-

The resulting product is a solution of 3-Methyl-1-vinyl-imidazolium chloride.[8]

Two-Step Synthesis Pathway

An alternative method involves a two-step process.[1]

Objective: To synthesize this compound in a two-step process.

Materials:

-

1-vinyl-1H-imidazole

-

Hydrogen chloride

-

Methylating agent

Procedure:

-

React 1-vinyl-1H-imidazole with hydrogen chloride.

-

Follow this with a methylation step using a suitable methylating agent to yield the final product.[1]

Anion Metathesis

The chloride anion in this compound can be exchanged with other anions to modify the physicochemical properties of the ionic liquid.[1]

Objective: To perform anion metathesis on this compound.

Materials:

-

This compound

-

Silver tetrafluoroborate (AgBF₄)

Procedure:

-

React this compound with a salt containing the desired anion, for example, silver tetrafluoroborate (AgBF₄).[1]

-

This reaction leads to the formation of 3-methyl-1-vinyl-1H-imidazolium tetrafluoroborate and the precipitation of silver chloride (AgCl).[1]

-

The precipitation of the insoluble salt drives the reaction to completion.[1]

Applications

This compound is a precursor to Polymeric Ionic Liquids (PILs), which have a wide range of applications.

-

Coatings: PILs derived from this monomer are used to create coatings with antistatic or antimicrobial properties.[1]

-

Hydrogels: These copolymers are utilized in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[1]

-

Ion-Exchange Membranes: The ionic nature of the polymer makes it suitable for use in ion-exchange membranes.[1]

-

Nanocomposites: Incorporation of nanofillers into PIL-based hydrogels results in nanocomposite hydrogels with enhanced properties.[1]

The vinyl group allows for free-radical polymerization to form homopolymers or copolymers with tailored properties.[1][8]

Safety and Toxicology

Hazard Identification: this compound is classified as hazardous to the aquatic environment with long-lasting effects.[2]

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1130 mg/kg | [7] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 400 - 600 mg/kg | [7] |

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles (EN166), and a lab coat.[1]

-

Engineering Controls: Use a fume hood for weighing and handling.[1]

-

Spill Management: Absorb spills with an inert material like vermiculite, seal in containers, and dispose of as hazardous waste. Avoid rinsing with water to prevent environmental release.[1]

-

Storage: Keep the container tightly closed and sealed until use. It is hygroscopic and should be refrigerated at temperatures between 2 and 8 °C. Keep away from heat and ignition sources. Store away from oxidizing agents.[7]

-

Health Effects: Causes skin and eye burns.[7] Inhalation of spray mist can cause severe irritation to the respiratory tract.[7] Ingestion is harmful and can cause burns to the digestive tract.[7] Repeated or prolonged exposure can lead to target organ damage.[7]

References

- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]

- 2. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 13474-25-4|3-Methyl-1-vinyl-1H-imidazol-3-ium chloride|BLD Pharm [bldpharm.com]

- 5. 3-Methyl-1-vinyl-1H-imidazoliumchlorid CAS-Nr.: 13474-25-4 • ChemWhat | Datenbank für Chemikalien und biologische Stoffe [chemwhat.de]

- 6. 3-METHYL-1-VINYLIMIDAZOLIUM CHLORIDE [drugfuture.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium chloride: Synthesis, Properties, and Applications in Advanced Materials and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1-vinyl-1H-imidazolium chloride, a versatile ionic liquid monomer. The document details its chemical identity, physicochemical properties, and synthesis, with a focus on its polymerization into advanced functional materials. Furthermore, it explores the emerging applications of its polymeric derivatives, particularly in the realm of drug development, highlighting their antimicrobial properties and potential as drug delivery vehicles. This guide is intended to be a valuable resource for researchers and professionals working in materials science, polymer chemistry, and pharmaceutical sciences.

Chemical Identity and Properties

This compound, a member of the imidazolium-based ionic liquids family, is a polymerizable monomer. Its unique structure, featuring a vinyl group, allows it to serve as a building block for a variety of functional polymers.

IUPAC Name: 1-ethenyl-3-methyl-1H-imidazol-3-ium chloride[1]

Synonyms: 1-Vinyl-3-methylimidazolium chloride, MVImCl

CAS Number: 13474-25-4[1][2][3]

Chemical Structure:

-

Cation: 3-Methyl-1-vinyl-1H-imidazolium

-

Anion: Chloride

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H9ClN2 | [1] |

| Molecular Weight | 144.60 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown solid (for the methyl sulphate salt) | |

| Melting Point | 12 °C (for 3-methyl-1-octylimidazolium chloride) | [4] |

| Solubility | Miscible with water in any ratio (for the methyl sulphate salt) | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound. While a specific spectrum for this exact compound is not widely published, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be inferred from data on similar imidazolium-based ionic liquids.

¹H NMR (Expected Ranges):

| Protons | Chemical Shift (ppm) |

| Imidazolium Ring Protons | 7.5 - 10.0 |

| Vinyl Group Protons | 5.5 - 7.5 |

| N-Methyl Protons | ~4.0 |

¹³C NMR (Expected Ranges):

| Carbon | Chemical Shift (ppm) |

| Imidazolium Ring Carbons | 115 - 140 |

| Vinyl Group Carbons | 110 - 130 |

| N-Methyl Carbon | ~36 |

Synthesis and Polymerization

Synthesis of this compound

The primary method for synthesizing this compound is through the quaternization of a corresponding N-vinylimidazole with a methylating agent, typically methyl chloride.[5] This reaction is often carried out in an aqueous solution.

Reaction Scheme:

Experimental Protocol: Synthesis via Quaternization

This protocol is based on the process described in patent EP0246580A2.[5]

-

Reaction Setup: In a pressure reactor equipped with a stirrer, charge N-vinylimidazole and water.

-

Reactant Addition: Heat the mixture to a temperature between 50-90°C. Introduce methyl chloride into the reactor. The reaction is typically carried out under pressure.

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the methyl chloride is consumed.

-

Work-up: Upon completion, the resulting aqueous solution of this compound can often be used directly in subsequent polymerization steps without the need for extensive purification.

Free-Radical Polymerization

This compound can undergo free-radical polymerization to form poly(this compound), a polymeric ionic liquid (PIL). This polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator.

Experimental Protocol: Free-Radical Polymerization

This protocol is a generalized procedure based on methods described for vinylimidazolium salts.[5][6][7][8]

-

Monomer Solution: Prepare a solution of this compound in a suitable solvent (e.g., water, ethanol).

-

Initiator Addition: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (for aqueous solutions) or azobisisobutyronitrile (AIBN) (for organic solvents), to the monomer solution. The initiator concentration typically ranges from 0.1 to 2.0 mol% with respect to the monomer.

-

Polymerization: Heat the reaction mixture to a temperature between 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for a designated period (typically several hours).

-

Isolation of Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., acetone or diethyl ether).

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Applications in Drug Development

While the primary applications of poly(this compound) have traditionally been in materials science, its unique properties have garnered interest in the field of drug development, particularly for its antimicrobial and biocompatibility characteristics.

Antimicrobial and Antibiofilm Activity

Imidazolium-based ionic liquids and their corresponding polymers have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[9][10][11] The proposed mechanism of action involves the disruption of the bacterial cell membrane. The positively charged imidazolium ring interacts with the negatively charged components of the bacterial cell wall, leading to membrane destabilization and eventual cell lysis.[9][12]

Furthermore, these polymers have shown efficacy in preventing the formation of biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.[12]

Biocompatibility and Cytotoxicity

The biocompatibility of polymeric ionic liquids is a critical factor for their use in biomedical applications. Studies on related poly(imidazolium)-based materials have shown that their cytotoxicity is often dependent on the length of the alkyl chain attached to the imidazolium ring and the overall polymer concentration.[13][14] Lower concentrations of some imidazolium salts have demonstrated good cell viability and adhesion with human mesenchymal stem cells.[14] However, it is crucial to conduct thorough biocompatibility and cytotoxicity assessments for any specific poly(this compound) formulation intended for biomedical use.

Potential in Drug Delivery

The cationic nature and tunable properties of PILs make them promising candidates for drug delivery systems.[15] They can potentially be used to:

-

Encapsulate and protect therapeutic agents.

-

Enhance the solubility of poorly water-soluble drugs.

-

Facilitate targeted drug delivery through electrostatic interactions with cell membranes.

-

Develop stimuli-responsive hydrogels for controlled drug release.

Research in this area is ongoing, and further studies are needed to fully explore the potential of poly(this compound) in specific drug delivery applications.

Signaling Pathways

Currently, there is no scientific literature available to suggest that this compound or its corresponding polymer, poly(this compound), are directly involved in any biological signaling pathways. The primary interactions of these compounds with biological systems, as currently understood, are related to their antimicrobial effects on cell membranes.

Conclusion

This compound is a valuable monomer for the synthesis of functional polymeric ionic liquids. Its straightforward synthesis and polymerization make it an accessible material for a wide range of research applications. While its utility in materials science is well-established, its potential in the biomedical field, particularly as an antimicrobial agent and a component of drug delivery systems, is a growing area of investigation. Further research into the biocompatibility and specific drug delivery applications of poly(this compound) is warranted to fully realize its potential in pharmaceutical and medical sciences.

References

- 1. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13474-25-4 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 64697-40-1 CAS MSDS (3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Antibacterial and Anti-Inflammatory Properties of Imidazolium Poly(ionic liquids) Microspheres Loaded in GelMA-PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multitask Imidazolium Salt Additives for Innovative Poly(l-lactide) Biomaterials: Morphology Control, Candida spp. Biofilm Inhibition, Human Mesenchymal Stem Cell Biocompatibility, and Skin Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 3-Methyl-1-vinyl-1H-imidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride, a versatile ionic liquid and monomer. This document collates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and includes spectroscopic data to aid in its characterization. The information is intended to support researchers and professionals in the fields of materials science, polymer chemistry, and drug development in understanding and utilizing this compound.

Introduction

This compound, with the CAS number 13474-25-4, is an organic salt classified as an ionic liquid.[1][2] It is comprised of a 3-methyl-1-vinyl-1H-imidazolium cation and a chloride anion.[1] The presence of the vinyl group makes it a polymerizable monomer, enabling its use in the synthesis of poly(ionic liquid)s (PILs), which have applications in various fields, including as electrolytes, catalysts, and in materials science.[1][3] Understanding its molecular structure is crucial for predicting its properties and reactivity.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar five-membered imidazolium ring, substituted with a methyl group at the N3 position and a vinyl group at the N1 position. The positive charge of the imidazolium cation is balanced by a chloride anion.

Below is a diagram of the molecular structure:

Caption: 2D representation of the 3-Methyl-1-vinyl-1H-imidazolium cation and chloride anion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClN₂ | [2] |

| Molecular Weight | 144.60 g/mol | [2] |

| CAS Number | 13474-25-4 | [2] |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |

| InChI | InChI=1S/C6H9N2.ClH/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 | [4] |

| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole with methyl chloride.[5] The following is a generalized experimental protocol based on established methods.

Materials:

-

1-Vinylimidazole

-

Methyl chloride

-

Deionized water

-

Suitable reaction vessel (e.g., pressure reactor)

Procedure:

-

A 25-60% aqueous solution of 1-vinylimidazole is prepared in a pressure-rated reaction vessel.[5]

-

The vessel is sealed and methyl chloride is introduced in a molar ratio of approximately 94-100 mol% with respect to the 1-vinylimidazole.[5]

-

The reaction mixture is heated to a temperature between 50-90 °C with vigorous stirring.[5]

-

The reaction is maintained under these conditions for a sufficient time to ensure complete quaternization. Reaction progress can be monitored by techniques such as NMR by observing the disappearance of the N-H proton of the imidazole precursor.[1]

-

After the reaction is complete, the vessel is cooled to room temperature and vented.

-

The resulting aqueous solution of this compound can be used directly for subsequent applications, such as polymerization, or the product can be isolated by removal of water under reduced pressure.[5]

The following diagram illustrates the synthesis workflow:

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Imidazolium C2-H | 9.2 – 9.5 |

| Imidazolium C4-H & C5-H | 7.5 – 8.0 |

| Vinyl -CH= | 7.0 – 7.5 |

| Vinyl =CH₂ | 5.2 – 5.8 |

| N-Methyl (-CH₃) | 3.8 – 4.1 |

¹³C NMR (Carbon-13 NMR):

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Imidazolium C2 | 135 – 140 |

| Imidazolium C4 & C5 | 120 – 125 |

| Vinyl -CH= | 128 – 132 |

| Vinyl =CH₂ | 110 – 115 |

| N-Methyl (-CH₃) | 35 – 40 |

Note: These are approximate chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in this compound. Based on the known structure and data from similar imidazolium salts, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3150-3100 | C-H stretching | Imidazolium ring |

| ~3080-3020 | C-H stretching | Vinyl group |

| ~2960-2850 | C-H stretching | Methyl group |

| ~1640 | C=C stretching | Vinyl group |

| ~1570 & ~1460 | C=N and C=C stretching | Imidazolium ring |

| ~1170 | C-N stretching | Imidazolium ring |

Note: Experimental FT-IR data for this compound was not available in the searched literature. The provided data is based on characteristic vibrational frequencies for its constituent functional groups.

Crystal Structure Data

As of the date of this guide, no publicly available single-crystal X-ray diffraction data for this compound has been found. Therefore, precise bond lengths and angles from experimental crystallographic analysis cannot be provided at this time.

Applications

The primary application of this compound is as a monomer for the synthesis of polymeric ionic liquids (PILs).[1] These polymers find use in a variety of applications, including:

-

Electrolytes for batteries and other electrochemical devices.

-

Dispersing agents for nanoparticles and carbon nanotubes.

-

Antimicrobial agents.

-

Gas separation membranes.

Conclusion

This compound is a valuable ionic liquid monomer with a well-defined molecular structure. While detailed experimental spectroscopic and crystallographic data remain to be fully reported in the scientific literature, its synthesis and general characteristics are understood. This guide provides a foundational understanding of its molecular structure and properties to aid researchers in its application and further study.

References

- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]

- 2. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 3-Methyl-1-vinyl-1H-imidazolium chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride, a polymerizable ionic liquid of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and a visual representation of solubility determination workflows.

Executive Summary

This compound ([MVI]Cl) is an ionic liquid monomer that combines the unique properties of ionic liquids with the ability to form polymers. Its solubility in various organic solvents is a critical parameter for its application in synthesis, polymerization, and formulation. This guide consolidates the available qualitative solubility data for [MVI]Cl and its structural analogs, details the standard experimental protocols for solubility measurement, and provides a logical workflow for these experimental procedures.

Solubility Profile of this compound and Analogs

To provide a broader context, the following table summarizes the qualitative solubility of [MVI]Cl and its close structural analogs, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). This information is crucial for solvent selection in various applications.

| Solvent | Polarity | This compound ([MVI]Cl) | 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |

| Polar Protic Solvents | ||||

| Water | High | Highly Soluble[1] | Soluble | Soluble |

| Methanol | High | Highly Soluble[1] | Soluble | Soluble |

| Ethanol | High | Soluble | Soluble | Soluble |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble[1] | Soluble | Soluble |

| Acetonitrile | High | Soluble | Soluble | Soluble |

| Acetone | Medium | Soluble | Soluble | Soluble |

| Dichloromethane | Medium | Soluble | Soluble | Soluble |

| Non-Polar Solvents | ||||

| Toluene | Low | Insoluble[1] | Insoluble | Insoluble |

| Hexane | Low | Insoluble[1] | Insoluble | Insoluble |

| Ethyl Acetate | Low | Insoluble | Insoluble | Insoluble |

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be approached through several well-established experimental methods. The choice of method often depends on the physical state of the ionic liquid at the experimental temperature and the desired precision.

Dynamic Method (Cloud Point Method)

This method is suitable for determining the temperature-dependent solubility of an ionic liquid.

Methodology:

-

A known mass of the ionic liquid and the organic solvent are placed in a sealed, temperature-controlled glass vessel equipped with a magnetic stirrer and a temperature probe.

-

The mixture is heated slowly while stirring until a clear, homogeneous solution is observed.

-

The temperature is then slowly decreased until the first sign of turbidity or crystallization appears. This temperature is recorded as the cloud point.

-

The process can be repeated with varying compositions of the ionic liquid and solvent to construct a phase diagram.

Isothermal Gravimetric Method

This method is straightforward for determining the solubility of a solid ionic liquid at a specific temperature.

Methodology:

-

A saturated solution is prepared by adding an excess amount of the solid ionic liquid to a known volume or mass of the organic solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

A known aliquot of the clear, saturated supernatant is carefully withdrawn.

-

The solvent is evaporated from the aliquot, and the mass of the remaining ionic liquid is determined gravimetrically.

-

The solubility is then calculated as the mass of the ionic liquid per mass or volume of the solvent.

Inverse Gas Chromatography (IGC)

IGC is a powerful technique for determining the thermodynamics of interactions between a stationary phase (the ionic liquid) and a volatile probe (the solvent), from which solubility parameters can be derived.

Methodology:

-

A packed column is prepared with the ionic liquid coated onto an inert solid support.

-

A carrier gas is passed through the column at a constant flow rate and temperature.

-

A small, known amount of the organic solvent (probe) is injected into the carrier gas stream.

-

The retention time of the solvent as it passes through the column is measured by a detector.

-

From the retention time and other experimental parameters, the activity coefficient at infinite dilution can be calculated, which is related to the solubility of the solvent in the ionic liquid.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of ionic liquid solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, a clear qualitative understanding of its solubility behavior has been established. Its high solubility in polar solvents and insolubility in non-polar solvents provide a strong basis for its application in various chemical processes. The experimental protocols detailed in this guide offer standardized approaches for researchers to generate specific quantitative data tailored to their unique applications and solvent systems. Further research to quantify the solubility of this important monomer in a broader range of organic solvents is highly encouraged to facilitate its wider adoption in scientific and industrial settings.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3-Methyl-1-vinyl-1H-imidazolium chloride, an ionic liquid monomer of significant interest in the development of polymeric ionic liquids (PILs) for various applications, including drug delivery systems. Due to the limited availability of direct experimental data for this specific monomer, this guide leverages data from closely related imidazolium-based ionic liquids to provide a robust and scientifically grounded assessment.

Introduction

This compound is a key building block for the synthesis of cationic polymers. The vinyl group allows for polymerization, leading to materials with unique ionic and thermal properties. Understanding the thermal stability and degradation pathways of the monomer is crucial for defining its processing limits, storage conditions, and the long-term stability of the resulting polymers. While extensive research exists on various imidazolium-based ionic liquids, specific data on the vinyl-substituted monomer is scarce. This guide consolidates available information and provides insights based on analogous compounds.

Thermal Stability Assessment

The thermal stability of imidazolium-based ionic liquids is primarily determined by the nature of the anion and the substituents on the cation. Ionic liquids with halide anions, such as chloride, generally exhibit lower thermal stability compared to those with larger, less coordinating anions.

Data Presentation: Thermal Decomposition Data of Analogous Imidazolium Chlorides

| Compound | Onset Decomposition Temperature (°C) | Method | Atmosphere | Heating Rate (°C/min) | Reference |

| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | ~260 | TGA/DTG | Argon | Not Specified | [1] |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | >200 | TGA | Not Specified | Not Specified | [2] |

Note: The data for [EMIM]Cl is used as a proxy to estimate the thermal stability of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of 1-alkyl-3-methylimidazolium halides is understood to proceed primarily through a nucleophilic substitution reaction (SN2-type mechanism), where the halide anion attacks the alkyl group on the imidazolium cation. This leads to the formation of an alkyl halide and a substituted imidazole.

For this compound, the proposed degradation pathway would involve the chloride anion attacking either the methyl or the vinyl group. Attack on the methyl group is generally more favorable. The expected primary degradation products would therefore be methyl chloride and 1-vinylimidazole. Further decomposition at higher temperatures could lead to the fragmentation of the imidazole ring. Studies on the decomposition of similar imidazolium salts have identified alkyl halides and substituted imidazoles as the main volatile products.[3][4]

Mandatory Visualization: Proposed Degradation Pathway

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Resilience of Imidazolium-Based Ionic Liquids-Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Poly(1-vinyl-3-methylimidazolium chloride) and its Derivatives: A Technical Whitepaper for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Antimicrobial Activity of Imidazolium-Based Polymeric Ionic Liquids

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Polymeric ionic liquids (PILs), particularly those based on the imidazolium cation, have emerged as a promising class of materials with potent antimicrobial properties. This technical guide delves into the antimicrobial activity of polymers derived from 3-Methyl-1-vinyl-1H-imidazolium chloride, a key monomer in the synthesis of these functional macromolecules. While the monomer itself exhibits limited antimicrobial efficacy, its polymerization into poly(1-vinyl-3-alkyl imidazolium) salts unlocks significant bactericidal and fungicidal potential. This whitepaper provides a comprehensive overview of the structure-activity relationships, quantitative antimicrobial data, detailed experimental protocols, and proposed mechanisms of action for this important class of polymers.

Introduction: The Promise of Imidazolium-Based Polymeric Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and their polymeric counterparts, PILs, combine the unique properties of ILs with the processability of polymers. Imidazolium-based PILs are of particular interest due to their demonstrated broad-spectrum antimicrobial activity.[1] The monomer, this compound, serves as a fundamental building block for these polymers. The polymerization of this and related vinylimidazolium monomers results in macromolecules with a high density of cationic charges, a key feature for their antimicrobial action.

A critical determinant of the antimicrobial efficacy of poly(1-vinyl-3-alkyl imidazolium) salts is the length of the alkyl chain at the N-3 position of the imidazolium ring.[2] Generally, a longer alkyl chain enhances the polymer's ability to disrupt microbial cell membranes, leading to increased antimicrobial activity.[3] This structure-activity relationship is a central theme in the design of potent antimicrobial PILs.

Quantitative Antimicrobial Activity

The antimicrobial activity of poly(1-vinyl-3-alkyl imidazolium) salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a series of these polymers, illustrating the impact of the N-3 alkyl chain length on their activity against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Poly(1-vinyl-3-alkyl imidazolium) Salts

| Polymer | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference |

| Poly(1-vinyl-3-hexylimidazolium) | C6 | Staphylococcus aureus | >100 | [4] |

| Poly(1-vinyl-3-hexylimidazolium) | C6 | Escherichia coli | >100 | [4] |

| Poly(1-vinyl-3-octylimidazolium) | C8 | Staphylococcus aureus | 50 - 100 | [4] |

| Poly(1-vinyl-3-octylimidazolium) | C8 | Escherichia coli | 50 - 100 | [4] |

| Poly(1-vinyl-3-decylimidazolium) | C10 | Staphylococcus aureus | 12.5 - 25 | [4] |

| Poly(1-vinyl-3-decylimidazolium) | C10 | Escherichia coli | 12.5 - 25 | [4] |

| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Staphylococcus aureus | 6.25 - 12.5 | [2] |

| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Escherichia coli | 6.25 - 12.5 | [2] |

| Poly(1-vinyl-3-hexadecylimidazolium) | C16 | Staphylococcus aureus | 12.5 - 25 | [2] |

| Poly(1-vinyl-3-hexadecylimidazolium) | C16 | Escherichia coli | 12.5 - 25 | [2] |

Table 2: Minimum Bactericidal Concentration (MBC) of Poly(1-vinyl-3-alkyl imidazolium) Salts

| Polymer | Alkyl Chain Length | Test Organism | MBC (µg/mL) | Reference |

| Poly(1-vinyl-3-decylimidazolium) | C10 | Staphylococcus aureus | 25 - 50 | [5] |

| Poly(1-vinyl-3-decylimidazolium) | C10 | Escherichia coli | 25 - 50 | [5] |

| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Staphylococcus aureus | 12.5 - 25 | [2] |

| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Escherichia coli | 12.5 - 25 | [2] |

Note: The ranges in the tables reflect variations reported in different studies, which can be attributed to differences in experimental conditions and polymer characteristics (e.g., molecular weight).

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for antimicrobial poly(1-vinyl-3-alkyl imidazolium) salts is believed to be the disruption of the bacterial cell membrane.[3] This process can be conceptualized in the following stages:

-

Adsorption: The positively charged imidazolium rings of the polymer are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Insertion: The hydrophobic alkyl chains at the N-3 position penetrate the hydrophobic core of the cell membrane.[3]

-

Membrane Disruption: This insertion disrupts the integrity of the lipid bilayer, leading to the formation of pores or micelles.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material.

-

Cell Death: The loss of cellular contents and the dissipation of the membrane potential ultimately lead to cell death.

Caption: Proposed mechanism of bacterial cell membrane disruption by poly(1-vinyl-3-alkyl imidazolium) salts.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial activity of poly(1-vinyl-3-alkyl imidazolium) salts.

Synthesis of Poly(1-vinyl-3-alkyl imidazolium) Salts

This protocol describes a typical free-radical polymerization of a 1-vinyl-3-alkyl imidazolium monomer.

Materials:

-

1-vinyl-3-alkyl imidazolium halide (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

Procedure:

-

Dissolve the 1-vinyl-3-alkyl imidazolium halide monomer in DMF in a reaction flask.

-

Add AIBN (typically 1-2 mol% relative to the monomer).

-

De-gas the solution by bubbling with nitrogen or argon for 30 minutes.

-

Heat the reaction mixture to 60-70°C and stir under an inert atmosphere for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to an excess of diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum at 40-50°C to a constant weight.

Caption: Workflow for the synthesis of poly(1-vinyl-3-alkyl imidazolium) salts.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Poly(1-vinyl-3-alkyl imidazolium) salt stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the polymer stock solution in CAMHB in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in broth without polymer) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the polymer that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the polymer that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

Poly(1-vinyl-3-alkyl imidazolium) salts derived from the monomer this compound and its longer-chain analogues represent a highly promising class of antimicrobial materials. Their activity is tunable through modification of the N-3 alkyl chain length, offering a platform for the rational design of potent agents against a range of microbial pathogens. The primary mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific metabolic pathways.

Future research in this area should focus on:

-

Optimizing the alkyl chain length for maximum efficacy and minimal host cell toxicity.

-

Investigating the activity of these polymers against a broader range of clinically relevant, drug-resistant pathogens.

-

Exploring the formulation of these polymers into practical applications, such as antimicrobial coatings for medical devices, wound dressings, and disinfectants.

-

Elucidating the potential for synergistic effects when combined with conventional antibiotics.

The continued development of these imidazolium-based PILs holds significant potential for addressing the global challenge of antimicrobial resistance.

References

- 1. Polymeric ionic liquids with antimicrobial activity. [iris.cnr.it]

- 2. Antibacterial activities of N-alkyl imidazolium-based poly(ionic liquid) nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Genesis of Vinylimidazolium Salts: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of vinylimidazolium salts, a class of compounds at the forefront of materials science and pharmaceutical development. From their foundational synthesis to their diverse applications, this document provides a detailed overview for professionals in research and development. It covers key synthetic pathways, detailed experimental protocols, and a timeline of significant scientific contributions, offering a core reference for the ongoing exploration of these versatile molecules.

A Historical Overview: From Curiosity to Core Chemistry

The journey of vinylimidazolium salts is intrinsically linked to the broader history of ionic liquids and polymer chemistry. While the term "ionic liquid" gained prominence in the latter half of the 20th century, the foundational chemistry of imidazolium salts was laid much earlier.

The story begins with the pioneering work on 1-vinylimidazole, a key precursor. In 1957, Walter Reppe and his colleagues published a comprehensive article detailing the synthesis and properties of 1-vinylimidazole.[1] This early work on the vinyl-functionalized imidazole ring set the stage for future investigations into its quaternization to form imidazolium salts.

Throughout the mid-20th century, interest in vinyl monomers and their polymerization grew. It was in the 1970s that the synthesis and polymerization of vinylimidazolium salts began to be systematically explored. A notable contribution came from J.C. Salamone and his collaborators, who, in 1973, reported on the synthesis and homopolymerization of a series of vinylimidazolium salts.[2] Their work demonstrated the preparation of these monomers through the quaternization of 1-vinylimidazole with various alkyl iodides and dimethyl sulfate.[2] This research was significant as it moved beyond the mere synthesis of the salts to investigate their potential as building blocks for novel polymers.[2]

The late 20th and early 21st centuries witnessed a surge in research on ionic liquids, driven by their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. This renewed interest brought vinylimidazolium salts into the spotlight, not just as monomers for polymers, but as functional ionic liquids in their own right. Researchers began to explore a wider range of alkyl and functional groups to append to the imidazolium core, tailoring the properties of the resulting salts for specific applications. The development of more controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, further expanded the possibilities for creating well-defined polymers and block copolymers from vinylimidazolium monomers.[3][4][5]

Key Synthetic Pathways

The synthesis of vinylimidazolium salts primarily revolves around the quaternization of a vinyl-substituted imidazole. The two main approaches are the direct quaternization of 1-vinylimidazole and a two-step method involving the formation of an intermediate.

Direct Quaternization of 1-Vinylimidazole

This is the most common and straightforward method for synthesizing N-vinylimidazolium salts. It involves the reaction of 1-vinylimidazole with an alkylating agent, typically an alkyl halide or a dialkyl sulfate. The nitrogen atom at the 3-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the quaternary ammonium salt.

Two-Step Synthesis from N-Alkylimidazole

An alternative route, which avoids the direct use of the more expensive 1-vinylimidazole, starts with a more readily available N-alkylimidazole. This method involves a two-step process:

-

Formation of a Haloethyl Intermediate: An N-alkylimidazole is reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form a 1-alkyl-3-(2-haloethyl)imidazolium halide intermediate.

-

Elimination Reaction: The intermediate is then treated with a base (e.g., triethylamine) to induce an elimination reaction, which removes a hydrogen halide and forms the vinyl group, yielding the desired vinylimidazolium salt.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative vinylimidazolium salts.

Protocol 1: Synthesis of 1-Vinyl-3-methylimidazolium Methyl Sulfate

This protocol is adapted from the general procedure of quaternization using a dialkyl sulfate.[6]

Materials:

-

1-Vinylimidazole

-

Dimethyl sulfate

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-vinylimidazole (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add dimethyl sulfate (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1-vinyl-3-methylimidazolium methyl sulfate.

Protocol 2: Synthesis of 1-Ethyl-3-vinylimidazolium Bromide

This protocol describes the direct quaternization of 1-vinylimidazole with an alkyl bromide.

Materials:

-

1-Vinylimidazole

-

Ethyl bromide

-

Acetonitrile (anhydrous)

Procedure:

-

Combine 1-vinylimidazole (1.0 eq) and ethyl bromide (1.2 eq) in a pressure vessel.

-

Add a minimal amount of anhydrous acetonitrile to dissolve the reactants.

-

Seal the vessel and heat the reaction mixture at 60 °C for 48 hours.

-

After cooling to room temperature, a viscous liquid or solid will have formed.

-

If a solid precipitates, collect it by filtration. If a viscous oil forms, wash it several times with diethyl ether to induce solidification or remove impurities.

-

Dry the resulting solid under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of various vinylimidazolium salts.

Table 1: Synthesis of 3-Alkyl-1-vinylimidazolium Halides

| Alkyl Group | Halide | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Methyl | Iodide | 24 | Room Temp | 95 | [2] |

| Ethyl | Bromide | 48 | 60 | 92 | [7] |

| n-Propyl | Iodide | 24 | Room Temp | 93 | [6] |

| n-Butyl | Bromide | 72 | 70 | 90 | [7] |

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Ethyl-3-methylimidazolium Bromide in CDCl₃

| Nucleus | Imidazolium Ring Position | Chemical Shift (ppm) |

| ¹H | N-CH-N | 9.66 |

| ¹H | N-CH=CH-N | 7.36 |

| ¹H | N-CH₂CH₃ | 4.03 |

| ¹H | N-CH₃ | 3.72 |

| ¹H | N-CH₂CH₃ | 1.20 |

| ¹³C | N-CH-N | 133.79 |

| ¹³C | N-CH=CH-N | 121.44, 119.98 |

| ¹³C | N-CH₂CH₃ | 42.59 |

| ¹³C | N-CH₃ | 34.33 |

| ¹³C | N-CH₂CH₃ | 13.46 |

Note: NMR data is for a related, non-vinylated imidazolium salt and is provided for comparative purposes of the imidazolium core signals.[8]

Polymerization of Vinylimidazolium Salts

A significant area of research for vinylimidazolium salts is their polymerization to form poly(ionic liquid)s (PILs). These polymers combine the properties of ionic liquids with the processability of polymers, opening up applications in areas such as polymer electrolytes, gas separation membranes, and catalysis.

The polymerization is typically initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN) or can be controlled using techniques like RAFT polymerization.[3][4][5]

Conclusion

The discovery and development of vinylimidazolium salts represent a significant advancement in the fields of organic chemistry and materials science. From their early synthesis to their current use in a wide array of applications, these compounds continue to be a subject of intense research. The ability to tune their properties through the careful selection of substituents and counter-ions makes them highly versatile building blocks for the creation of new functional materials. As research progresses, it is certain that vinylimidazolium salts will play an increasingly important role in the development of next-generation technologies.

References

- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Fundamental Chemistry of Imidazolium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C, often even at room temperature.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solvency, have positioned them as versatile materials in various scientific and industrial fields.[1][3][4] This is particularly true in the pharmaceutical sciences, where they are explored as green solvents for drug synthesis, novel drug delivery systems, and even as active pharmaceutical ingredients (APIs).[5][6][7][8] This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of imidazolium-based ILs, tailored for researchers, scientists, and drug development professionals.

Core Chemistry: Structure and Synthesis

The defining feature of an imidazolium-based ionic liquid is its cation, which consists of a five-membered aromatic ring containing two nitrogen atoms. The versatility of these ILs stems from the ability to modify the substituents on the imidazolium ring, most commonly at the N1 and N3 positions, and to pair the cation with a wide variety of anions. This "tunability" allows for the fine-tuning of their physicochemical properties to suit specific applications.[9]

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs typically involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange.

1. Quaternization (N-Alkylation):

This step involves the reaction of an N-alkylimidazole with an alkylating agent, such as an alkyl halide, to form the desired 1,3-dialkylimidazolium halide salt.[10] Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for this step, often leading to higher yields and shorter reaction times.[11][12]

2. Anion Exchange (Metathesis):

The halide anion from the quaternization step is often exchanged for a different anion to impart specific properties to the ionic liquid, such as hydrophobicity or electrochemical stability. This is typically achieved through a metathesis reaction with a salt containing the desired anion.[13][14][15][16]

Physicochemical Properties and Structure-Property Relationships

The properties of imidazolium-based ILs are intricately linked to the structure of both the cation and the anion.[17][18] Understanding these relationships is crucial for designing ILs with desired characteristics.

Key Physicochemical Properties:

-

Melting Point: The melting point is influenced by the symmetry of the cation and the nature of the anion. Asymmetrical cations and weakly coordinating anions tend to result in lower melting points.[2][13]

-

Viscosity: Viscosity is a critical parameter for many applications. It is influenced by factors such as alkyl chain length on the cation (longer chains generally lead to higher viscosity), hydrogen bonding interactions, and the size and shape of the anion.[15][16][18]

-

Density: The density of imidazolium-based ILs is dependent on the molecular weight and packing efficiency of the constituent ions.[15][19]

-